Selenium disulfide

説明

Selenium disulfide is known for its applications in various fields, notably in materials science for its electroactive properties and as a catalytic agent in organic synthesis. Its synthesis, molecular structure, and properties are critical for understanding its functionality and potential applications.

Synthesis Analysis

Selenium disulfide synthesis involves several methods, including the reaction of elemental selenium with sulfur in a suitable solvent or the reaction of selenium dichloride with sodium thiosulfate. Indium(I) iodide-promoted cleavage of diaryl diselenides and disulfides and subsequent condensation with alkyl or acyl halides presents an efficient synthesis route for diorganyl selenides, sulfides, selenoesters, and thioesters (Ranu & Mandal, 2004).

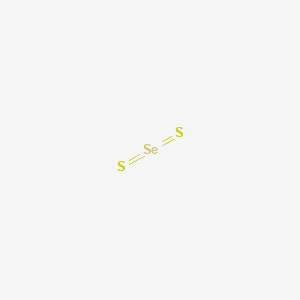

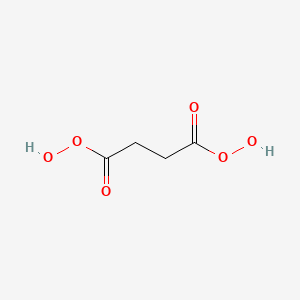

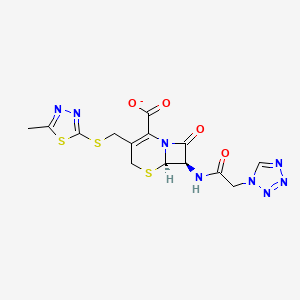

Molecular Structure Analysis

The molecular structure of selenium disulfide comprises selenium and sulfur atoms with disulfide and diselenide bonds. The exact arrangement and bonding depend on the synthetic method and conditions. Detailed structural analysis is provided through techniques such as nuclear magnetic resonance and X-ray photoelectron spectroscopy, revealing the formation of complex compounds with selenium and sulfur (Dong et al., 2018).

Chemical Reactions and Properties

Selenium disulfide participates in various chemical reactions, including redox reactions and chalcogen exchange reactions. It can undergo cleavage and condensation reactions, serving as a precursor for the synthesis of organoselenium compounds. Its chemical reactivity is explored in the context of its use in organic synthesis and materials science (Maaninen et al., 1999).

Physical Properties Analysis

The physical properties of selenium disulfide, such as its phase, melting point, and solubility, are crucial for its handling and application in various domains. Its unique properties, including phase-change behavior and conductivity, are significant for applications in materials science and electronics (Morris et al., 2012).

Chemical Properties Analysis

Selenium disulfide's chemical properties, including its redox behavior, nucleophilicity, and reactivity towards organic and inorganic substrates, are foundational to its utility in synthesis and materials applications. Its reactivity with carbon monoxide and water underlines its potential in novel synthetic pathways (Ogawa et al., 1987).

科学的研究の応用

Application in Brain Diseases Therapy

- Scientific Field : Biomedical Science

- Summary of the Application : Selenium nanoparticles (SeNPs) have been synthesized in different forms such as nanowires, nanorods, and nanotubes, which have become increasingly popular in biomedical applications due to their high bioavailability and bioactivity . They are widely used in oxidative stress-induced cancers, diabetes, and other diseases .

- Methods of Application : The surface functionalization strategy has been employed for the preparation of SeNPs to overcome their poor stability and further improve their biological activity .

- Results or Outcomes : The surface functionalized SeNPs have shown promising results in treating brain diseases .

Application in Meibomian Gland Disease

- Scientific Field : Ophthalmology

- Summary of the Application : Selenium disulfide (SeS2), a potent keratolytic agent used in dermatologic shampoos for severe dandruff and seborrheic dermatitis, may be used to target meibomian glands’ hyperkeratinization and thus be useful in restoring their normal function in patients with Meibomian Gland Disease (MGD) .

- Methods of Application : The keratolytic effect of SeS2 was investigated in an ex vivo study of human skin using concentrations of SeS2; 0.1, 1, or 10 mM . The keratostatic effect measured by cell turnover was evaluated using a keratinocyte cell line and human skin .

- Results or Outcomes : SeS2 was shown to cause significant keratolytic activity in human skin with a 60% increase in free thiols relative to control at 10 mM . In vitro keratinocyte proliferation 28 hours following first exposure was reduced by up to 90% .

Application in Optical Properties

- Scientific Field : Optics

- Summary of the Application : Selenium sulfide thin films have been produced for optical applications .

- Methods of Application : The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes : The results or outcomes obtained are not available in the source .

Application in Photovoltaic and Photoconductive Operations

- Scientific Field : Photovoltaics

- Summary of the Application : Selenium has photovoltaic (light-to-electricity) and a photoconductive operation; as a result, it can be used in photocells, solar cells, and photocopiers .

- Methods of Application : The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes : The results or outcomes obtained are not available in the source .

Application in Controlling Infectious Diseases

- Scientific Field : Infectious Diseases

- Summary of the Application : Selenium-dependent enzymes participate in multiple selenium-dependent enzymes and may confer increased fitness to prokaryotes in the presence of selenium, similar to the benefits observed in humans and other mammals .

- Methods of Application : The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes : The results or outcomes obtained are not available in the source .

Application in Controlling Infectious Diseases

- Scientific Field : Infectious Diseases

- Summary of the Application : Selenium, an essential micronutrient for both animals and humans, has been documented to possess antimicrobial properties against a wide range of pathogenic microorganisms . One of the primary mechanisms by which selenium exerts its antimicrobial activity is through the generation of reactive oxygen species that can damage microbial cells . Besides its direct antimicrobial effects, selenium can enhance the immune response to infections, making it a potential tool in the prevention and treatment of infectious diseases .

- Methods of Application : The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes : Selenium has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Helicobacter pylori . Furthermore, selenium can enhance the antibacterial effects of conventional antibiotics, potentially reducing antibiotic resistance .

Application in Biochemical Modifications

- Scientific Field : Biochemistry

- Summary of the Application : Selenium has been reported to cause biochemical modifications through methylation of cytokinin in DNA and expressed to epigenomic level . An example was the results obtained in bitter melon plants .

- Methods of Application : The details of the methods of application or experimental procedures are not available in the source .

- Results or Outcomes : An increase in the synthesis of transcription factors such as WRKY1, which regulates the transcription process of stress-related genes, as well as the transcription of PAL and CoA ligase was observed .

Safety And Hazards

Selenium disulfide may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

将来の方向性

Selenium disulfide is used to treat seborrheic dermatitis, dandruff, and pityriasis versicolor. Symptoms frequently return if treatment is stopped . Future research should focus on thoroughly understanding the concentration, speciation, Se cycling in the environment and food chain to effectively utilize Se resources, remediate Se deficiency/toxicity, and evaluate the Se states and eco-effects on human health .

特性

InChI |

InChI=1S/S2Se/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMWHTHYDQTDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

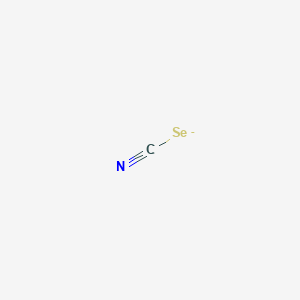

Canonical SMILES |

S=[Se]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Se, SeS2 | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042375 | |

| Record name | Selenium disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium disulfide is a bright orange colored powder. It is insoluble in water. It is toxic by ingestion and inhalation, and is irritating to skin and eyes. It is used to make medicated shampoos., Pellets or Large Crystals, Bright orange solid; [Hawley] Orange or red-brown powder; [MSDSonline] | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide (SeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), Practically insoluble, Practically insoluble in water and organic solvents, Soluble in acids | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Topical selenium sulfide may act by an antimitotic action, resulting in a reduction in the turnover of epidermal cells. It also has local irritant, antibacterial, and mild antifungal activity, which may contribute to its effectiveness. An antimitotic mechanism of action is suggested by data showing that selenium sulfide decreases the rate of incorporation of radioactively labeled thymidine into the DNA of dermal epithelial cells. The following organisms are generally considered susceptible to selenium sulfide in vitro: Malassezia furfur, Microsporum sp. including Microsporum audouinii and Microsporum canis, Pityrosporon sp., Trichophyton sp. including Trichophyton schoenleinii and Trichophyton tonsurans. Selenium sulfide has been shown to be sporicidal to T. tonsurans, the most common etiologic agent of tinea capitis. One in-vitro study demonstrated that 2.5% selenium sulfide was equivalent in sporicidal activity to both 1% and 2% zinc pyrithione., ... Selenium sulfide, when absorbed into epithelial tissue, is converted into selenium and sulfide ions, and that the selenium ions block the enzyme systems involved in the growth of epithelial tissue. Selenium sulfide has been shown to have a cytostatic (antimitotic) action resulting in a decreased rate of cell turnover in cells with normal or higher than normal turnover rates. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Selenium disulfide | |

Color/Form |

Red-yellow crystals, Bright orange powder | |

CAS RN |

7488-56-4 | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7488-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium sulfide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenium sulfide (SeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69D9E381Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 212 °F (NTP, 1992), <100 °C | |

| Record name | SELENIUM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium Sulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)

![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)